Monohydroxy-Gallen-säuren, Alkohole und Derivate

Monohydroxy bile acids, alcohols, and their derivatives are crucial components in the digestive system of mammals, playing a significant role in cholesterol metabolism and fat emulsification. These molecules are primarily produced by the liver and converted from cholesterol through enzymatic processes involving key enzymes such as cholesterol 7α-hydroxylase.

Monohydroxy bile acids, specifically deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and their corresponding alcohols, are well-known for their structural diversity. They exhibit a wide range of biological activities including the stimulation of intestinal lipid absorption, regulation of bile flow, and interaction with nuclear receptors like FXR (Farnesoid X Receptor). The derivatives of these compounds often modify their functional groups to enhance specific bioactivities or improve pharmaceutical properties.

In medical applications, these molecules are studied for their potential in treating conditions such as cholestatic liver disease, gallstone formation, and non-alcoholic fatty liver disease. Additionally, research on bile acid analogs focuses on developing drugs that can modulate bile acid signaling pathways, providing therapeutic benefits across various diseases.

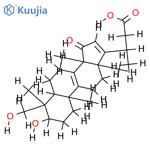

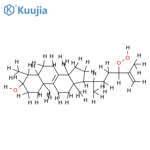

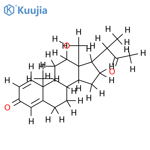

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

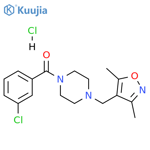

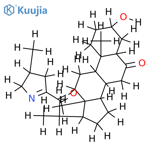

|

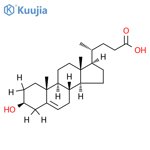

3beta-3,29-Dihydroxy-15-oxo-24,25,26-trinorlanosta-8,16-dien-23-oic acid | 61185-14-6 | C26H38O5 |

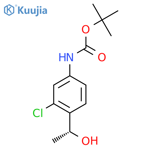

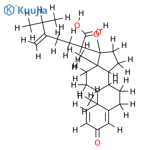

|

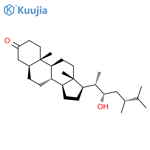

24-Hydroxy-29-norlanosta-8,25-dien-3-ol | 174284-98-1 | C29H48O3 |

|

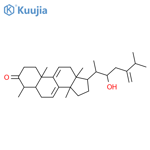

bendigole B | 1050545-77-1 | C23H32O3 |

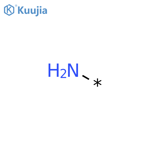

|

(3beta,5alpha,20R,25R)-form-21-(3,4-Dihydro-3-methyl-2H-pyrrol-5-yl)-3-hydroxy-20-methylpregnane-6,21-dione | 145920-88-3 | C27H41NO3 |

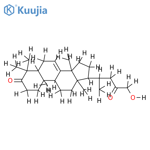

|

chabrolosteroid H | 1002106-71-9 | C28H40O4 |

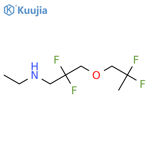

|

N/A | 132278-42-3 | C26H40O2 |

|

toonaciliatin L | 1142886-14-3 | C27H42O3 |

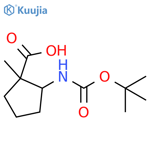

|

cholenic acid-d4 | 2770684-32-5 | C24H38O3 |

|

(5α,22S,24R)-22-Hydroxyergostan-3-one | 208586-82-7 | C28H48O2 |

|

24-Methylene-29-norlanosta-7,9(11)-diene-3,22-diol; (3α,22R)-form, 3-Ketone | 1264678-42-3 | C30H46O2 |

Verwandte Literatur

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

Empfohlene Lieferanten

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte